2,5-Dimethyl-2-ethylhexanoic Acid-d3
Description
Significance of Deuterated Analogs in Advanced Chemical and Biochemical Investigations
Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612), are of considerable importance in scientific research. This isotopic substitution results in a compound that is chemically similar to its non-deuterated counterpart but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry, a key technique in modern analytical chemistry.
The use of deuterated compounds offers several advantages in research. In quantitative analysis, they are widely employed as internal standards. Since a deuterated standard behaves almost identically to the analyte of interest during sample preparation and analysis, it can be used to correct for any loss of the analyte during these processes, leading to more accurate and precise measurements.
Furthermore, in biochemical and metabolic studies, deuterated compounds can be used as tracers. By introducing a deuterated substance into a biological system, researchers can follow its path and identify its metabolites, providing valuable insights into metabolic pathways and the effects of drugs and other substances on the body.
Rationale for Academic Inquiry into 2,5-Dimethyl-2-ethylhexanoic Acid-d3 as a Molecular Probe
The scientific interest in this compound stems from its potential as a molecular probe in various research applications. As a certified reference material, its primary role is to serve as an internal standard in analytical methods. lgcstandards.com
This compound is particularly useful in the development and validation of analytical methods, especially those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). In these techniques, the deuterated acid can be added to a biological sample, such as blood or urine, in a known quantity at the beginning of the analytical process.
During sample preparation and analysis, any loss of the target analyte, the non-deuterated 2,5-dimethyl-2-ethylhexanoic acid or a structurally similar compound, will be mirrored by a proportional loss of the deuterated internal standard. By comparing the signal of the analyte to that of the internal standard in the final mass spectrum, a highly accurate quantification of the analyte can be achieved. This is crucial in applications such as therapeutic drug monitoring and clinical chemistry, where precise measurements are essential.
For instance, in the analysis of structurally related compounds like valproic acid and its metabolites, deuterated internal standards are commonly used to ensure accuracy. nih.gov The structural similarity of this compound makes it a suitable candidate for use as an internal standard in the analysis of other branched-chain fatty acids.
The study of how the body metabolizes chemical compounds is a critical area of research. Deuterated analogs like this compound are invaluable tools in these investigations. When introduced into a biological system, the deuterated compound follows the same metabolic pathways as its non-deuterated counterpart.
By analyzing samples over time using techniques such as GC-MS or LC-MS, researchers can identify and quantify the metabolites of the deuterated compound. This allows for the elucidation of metabolic pathways and the identification of the enzymes involved. For example, studies on the metabolism of the related compound 2-ethylhexanoic acid have identified several metabolites in rat urine, including 2-ethyl-1,6-hexanedioic acid and various hydroxylated forms. The use of a deuterated tracer like this compound would greatly facilitate such studies by making it easier to distinguish the metabolites of the administered compound from other substances present in the biological matrix.
Data Tables
Properties of this compound
| Property | Value |
| Chemical Formula | C10H17D3O2 |
| Molecular Weight | 175.29 g/mol (approx.) |
| IUPAC Name | 2-ethyl-2,5-dimethylhexanoic-d3 acid |
| PubChem CID | 169438748 nih.gov |
Identified Metabolites of 2-Ethylhexanoic Acid in Rat Urine
| Metabolite |
| 2-ethyl-1,6-hexanedioic acid |
| 2-ethyl-6-hydroxyhexanoic acid |
| Other hydroxylated metabolites |
| Two lactones |
| 5,6-dehydro-2-ethylhexanoic acid |
Properties
Molecular Formula |
C₁₀H₁₇D₃O₂ |
|---|---|
Molecular Weight |
175.28 |
Synonyms |
2,5-Dimethyl-2-ethylhexanoic Acid-d3; 2-Ethyl-2,5-dimethylhexanoic Acid-d3; 2-Ethyl-2,5-dimethyl-Hexanoic Acid-d3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dimethyl 2 Ethylhexanoic Acid D3
Regioselective Deuterium (B1214612) Incorporation Strategies
Achieving regioselectivity—the precise placement of deuterium atoms within a molecule—is a primary challenge in the synthesis of labeled compounds. For a branched-chain aliphatic carboxylic acid like 2,5-Dimethyl-2-ethylhexanoic Acid-d3, two principal strategies are employed: direct hydrogen-isotope exchange on the pre-formed molecule and de novo synthesis from deuterated building blocks.
Catalytic Hydrogen-Isotope Exchange (HIE) is a powerful technique for introducing deuterium into organic molecules by swapping C-H bonds for C-D bonds. juniperpublishers.com This method often utilizes a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂) in the presence of a metal catalyst. juniperpublishers.comresearchgate.net
Transition-metal catalysts, particularly those based on iridium, rhodium, and palladium, are highly effective for HIE reactions. acs.orgnih.govresearchgate.net The carboxylic acid functional group can act as a directing group, anchoring the metal catalyst to facilitate C-H activation and deuteration at adjacent positions. thieme-connect.comresearcher.lifenih.gov While this effect is most commonly documented for the ortho-deuteration of aromatic carboxylic acids, related principles apply to aliphatic systems, where activation can occur at the α- or β-positions. thieme-connect.comnih.govacs.org
Iridium complexes featuring N-heterocyclic carbene (NHC) ligands have proven to be robust catalysts for the deuteration of a wide array of substrates under relatively mild conditions. acs.orgthieme-connect.com Palladium-on-carbon (Pd/C) is another effective catalyst, particularly for promoting H-D exchange at the α-carbon of carboxylic acids. researchgate.netacs.org
| Catalyst System | Typical Substrates | Deuterium Source | Key Characteristics | Reference |
|---|---|---|---|---|
| Iridium(I)-NHC Complexes (e.g., [(COD)Ir(NHC)Cl]) | Aryl Carboxylic Acids, Sulfonamides, N-Heterocycles | D₂O, D₂ | High activity and selectivity; mild reaction conditions; directing group-dependent. | acs.orgthieme-connect.com |
| Rhodium Complexes (e.g., Cationic Rh(I)) | Carbonyl Compounds, N-Heterocycles, Alkenes | D₂, D₂O | Effective for deuteration and tritiation; broad substrate scope. | nih.govnih.govnih.gov |
| Palladium on Carbon (Pd/C) | Alkyl Carboxylic Acids, Benzylic C-H bonds | D₂O | Promotes exchange at α- and benzylic positions; heterogeneous and reusable. | researchgate.netacs.org |
De novo synthesis involves constructing the target molecule from smaller, isotopically labeled precursors. This approach offers precise control over the location and number of deuterium atoms. For this compound, where the "-d3" likely signifies a deuterated methyl group (CD₃), this strategy is particularly suitable.
One established method for synthesizing carboxylic acids is the carboxylation of Grignard reagents . libretexts.orglibretexts.orgntu.edu.sg This reaction involves treating an organomagnesium halide with carbon dioxide, followed by acidic workup. libretexts.orgyoutube.com To synthesize the target compound, a deuterated Grignard reagent could be prepared and subsequently carboxylated. A more direct route would involve the alkylation of a suitable ester enolate. For instance, the lithium enolate of ethyl 2,5-dimethylhexanoate could be alkylated with deuterated methyl iodide (CD₃I). Subsequent hydrolysis of the resulting ester would yield the desired this compound.
Another versatile method starts with malonic acids . α-Deuterated carboxylic acids can be efficiently prepared through the H/D exchange of the acidic α-protons of a substituted malonic acid in D₂O, followed by heat-induced decarboxylation. nih.gov This method is often high-yielding and avoids the need for organic solvents. nih.gov
Mechanistic Understanding of Deuteration Reactions
The mechanism of catalytic HIE is predominantly based on the principle of C-H bond activation by a transition metal. rutgers.edu For iridium-catalyzed reactions, the generally accepted mechanism involves several key steps, as illustrated by the deuteration of a substrate (R-H):
Catalyst Activation and Substrate Coordination : An iridium(I) precatalyst is often activated to a coordinatively unsaturated, catalytically active Ir(III) species. acs.org The substrate, such as a carboxylic acid, then coordinates to the metal center, often through its carboxyl group. acs.orgthieme-connect.com
C-H Activation : The iridium center mediates the cleavage of a targeted C-H bond. This typically occurs via an oxidative addition process, forming a new organometallic intermediate containing both Ir-C and Ir-H bonds. rutgers.edu The directing effect of the carboxyl group guides the catalyst to a specific C-H bond.
H/D Exchange : The iridium-hydride species undergoes exchange with the deuterated solvent (e.g., D₂O) or D₂, replacing the hydride (H) with a deuteride (B1239839) (D) on the metal center.
Reductive Elimination : The final step is the C-D bond-forming reductive elimination, which releases the deuterated product (R-D) and regenerates the active catalyst, allowing the cycle to continue. rutgers.edu
Palladium-catalyzed deuteration on a heterogeneous surface follows a different pathway, typically involving the dissociation of the C-H bond on the metal surface to form a surface-bound intermediate. researchgate.netacs.org
Optimization of Reaction Conditions for Isotopic Purity and Yield
Achieving high isotopic purity and chemical yield requires careful optimization of several reaction parameters. juniperpublishers.com The goal is to maximize the incorporation of deuterium at the desired position while minimizing side reactions and incomplete conversion. nih.gov
Key parameters for optimization include:
Catalyst and Ligand Selection : The choice of metal and its associated ligands profoundly impacts catalytic activity and selectivity. acs.org For instance, in iridium catalysis, sterically bulky and electron-rich NHC ligands can enhance efficiency. acs.org
Temperature and Reaction Time : Higher temperatures can accelerate the rate of H-D exchange but may also promote catalyst decomposition or unwanted side reactions. rutgers.edunih.gov A balance must be found to ensure complete deuteration without sacrificing yield. nih.gov
Deuterium Source and Pressure : D₂O is an economical and common deuterium source, while D₂ gas is also frequently used, sometimes under pressure to increase its concentration in the reaction medium. juniperpublishers.comresearchgate.netacs.org
Additives : In some systems, additives can dramatically improve reaction rates. For example, the addition of a base like sodium methoxide (B1231860) (NaOMe) has been shown to significantly accelerate certain iridium-catalyzed HIE reactions. acs.org
| Parameter | Condition A | Condition B | Condition C | Outcome | Reference |
|---|---|---|---|---|---|
| Temperature | 80 °C | 120 °C | 120 °C | Higher temperature increases deuterium incorporation. | nih.gov |
| Catalyst Loading | 1 mol% | 3 mol% | 3 mol% | Increased catalyst loading can improve yield. | researchgate.net |
| Reaction Time | 12 h | 12 h | 24 h | Longer reaction time can lead to higher isotopic purity. | nih.gov |
| Result (Example) | 75% Yield, 85% D-incorp. | 90% Yield, 92% D-incorp. | 88% Yield, >98% D-incorp. | Condition C provides the best isotopic purity. | researchgate.netnih.gov |
Purification Techniques for Deuterated Products
After synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting material, the catalyst, and potential byproducts. Rigorous purification is essential to isolate the target compound with high chemical and isotopic purity. moravek.com
The primary methods for purification and analysis include:
Chromatography : High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of non-volatile compounds like carboxylic acids. moravek.comnih.gov It separates components based on their differential interactions with a stationary and a mobile phase. For more volatile compounds, Gas Chromatography (GC) may be applicable.
Analytical Verification : Once purified, the identity, chemical purity, and isotopic enrichment of the product must be confirmed.
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the product. A successful deuteration is indicated by a mass shift corresponding to the number of deuterium atoms incorporated. amerigoscientific.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural elucidation and determining the site and level of deuteration. moravek.comamerigoscientific.com ¹H NMR is used to observe the disappearance of signals at positions that have been deuterated, while ²H NMR can directly detect the deuterium nuclei. thieme-connect.com
| Technique | Purpose | Information Provided | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification | Separates the target compound from impurities based on polarity. | moravek.comnih.gov |
| Mass Spectrometry (MS) | Analysis | Confirms molecular weight and isotopic enrichment. | wikipedia.orgamerigoscientific.com |
| Nuclear Magnetic Resonance (NMR) | Analysis | Confirms molecular structure, position, and percentage of deuterium incorporation. | thieme-connect.commoravek.com |
Sophisticated Analytical Methodologies Employing 2,5 Dimethyl 2 Ethylhexanoic Acid D3
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. By introducing a known quantity of an isotopically labeled version of the analyte, such as 2,5-Dimethyl-2-ethylhexanoic Acid-d3, into a sample, the concentration of the native analyte can be determined with exceptional precision. This method effectively compensates for sample loss during preparation and instrumental analysis, as the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties.
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like 2,5-Dimethyl-2-ethylhexanoic acid, derivatization is often necessary to increase their volatility and improve chromatographic performance. The use of this compound as an internal standard is integral to these protocols.
In a typical GC-MS workflow, both the analyte and the deuterated internal standard are extracted from the matrix and then derivatized. Common derivatizing agents for carboxylic acids include silylating agents, which replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. Following derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A 5%-phenyl-95%-dimethylpolysiloxane capillary column is often employed for such separations. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the known concentration of the internal standard, precise quantification is achieved.
Table 1: Illustrative GC-MS Protocol Parameters
| Parameter | Value/Description |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Carrier Gas | Helium |
| Derivatization Agent | Trimethylsilyl (TMS) |
| Internal Standard | This compound |
| Detection | Mass Spectrometry (Electron Ionization) |
Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for compounds that are non-volatile or thermally labile. The use of this compound as an internal standard is equally critical in LC-MS-based quantification.
LC-MS methods for short and medium-chain fatty acids often involve reversed-phase chromatography. unimi.it The separation is typically achieved on a C18 or a polar-modified reversed-phase column. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. unimi.itresearchgate.net
After chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where electrospray ionization (ESI) is commonly used for carboxylic acids, typically in negative ion mode. The mass spectrometer then separates and detects the ions, allowing for the quantification of the target analyte against the deuterated internal standard.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Elucidation for Quantification
Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of quantitative analyses. In an MS/MS experiment, a specific precursor ion (the molecular ion or a prominent adduct ion of the analyte) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer.
Validation of Analytical Methods Utilizing this compound as an Internal Standard
The validation of any analytical method is essential to ensure its reliability for its intended purpose. When using this compound as an internal standard, the validation process assesses several key performance characteristics. researchgate.net
Assessment of Sensitivity, Selectivity, and Linearity
Sensitivity is typically determined by establishing the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. The use of MS/MS with its specific ion transitions provides excellent selectivity.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1. researchgate.net
Evaluation of Reproducibility and Accuracy
Reproducibility measures the precision of the method under different conditions, such as on different days or with different analysts. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. The use of an isotopic internal standard like this compound greatly improves the accuracy by correcting for variations in extraction efficiency and instrument response.
Strategies for Matrix Effect Compensation in Complex Samples
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the accuracy and reliability of measurements can be significantly compromised by the "matrix effect". nih.govtandfonline.com The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. tandfonline.com These interferences can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate quantification, poor reproducibility, and diminished sensitivity. chromatographyonline.comnebiolab.com This phenomenon is a major challenge, particularly in the analysis of complex biological and environmental samples where the matrix can be highly variable. nih.gov
To ensure data integrity, various strategies have been developed to minimize or compensate for matrix effects. While optimizing sample preparation, chromatographic conditions, and mass spectrometer settings can help reduce these effects, they often cannot eliminate them entirely. chromatographyonline.commdpi.comresearchgate.net The most widely recognized and robust technique for compensation is the use of an internal standard (IS).
Among the types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for correcting matrix effects. chromatographyonline.comnih.gov this compound serves as an ideal SIL-IS for the quantification of its non-labeled analogue, 2,5-Dimethyl-2-ethylhexanoic Acid. The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). nih.gov
This near-identical chemical nature ensures that the SIL-IS co-elutes with the target analyte during chromatography and experiences the same extraction inefficiencies and ionization suppression or enhancement. By adding a known concentration of the SIL-IS to the sample prior to analysis, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thereby providing highly accurate and precise results. scispace.com While the use of deuterated standards (like ²H) can sometimes lead to slight shifts in retention time compared to their non-labeled counterparts (a phenomenon known as the deuterium isotope effect), they provide far superior compensation than other methods. nih.gov
Other compensation strategies exist but often have significant limitations compared to the SIL-IS approach.
Table 1: Comparison of Matrix Effect Compensation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A known amount of a labeled version of the analyte is added to each sample. The analyte/IS response ratio is used for quantification. nih.gov | Considered the most accurate method; compensates for both sample preparation losses and ionization effects. | Can be expensive; specific labeled standards may not be commercially available for all analytes. chromatographyonline.com |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is identical to the sample matrix. nih.gov | Can be effective if a true blank matrix is available. | Difficult to obtain a representative blank matrix for every sample; does not account for sample-to-sample variability. chromatographyonline.comnih.gov |
| Standard Addition | The sample is divided into several aliquots, and increasing known amounts of the analyte standard are added to each. The original concentration is determined by extrapolation. mdpi.com | Compensates for matrix effects specific to each individual sample. | Time-consuming and requires a larger sample volume; not practical for high-throughput analysis. mdpi.com |
| Sample Dilution | The sample is diluted to reduce the concentration of interfering matrix components. mdpi.com | Simple and can be effective in reducing matrix effects. | May reduce the analyte concentration below the limit of quantification of the instrument. chromatographyonline.commdpi.com |
Mechanistic and Pathway Elucidation Studies Utilizing 2,5 Dimethyl 2 Ethylhexanoic Acid D3 As an Isotopic Tracer
Investigation of Biochemical Transformation Pathways
Stable isotope tracers are invaluable for mapping the biotransformation of xenobiotics and endogenous compounds. By introducing 2,5-Dimethyl-2-ethylhexanoic Acid-d3 into a biological system, scientists can track the appearance of the deuterium (B1214612) label in downstream metabolites, thereby identifying the metabolic routes involved.
Branched-chain fatty acids (BCFAs) and related structures undergo extensive metabolism in vivo. nih.govwikipedia.org Studies on analogous compounds, such as 2-ethylhexanoic acid (2-EHA), reveal that metabolic transformation is a critical clearance mechanism. The primary metabolic pathways for 2-EHA include β-oxidation, ω-oxidation, and conjugation. nih.govnih.gov
When this compound is used as a tracer, its metabolic fate can be meticulously tracked. The major pathway for analogous short- and medium-chain fatty acids is mitochondrial β-oxidation. nih.govnih.govyoutube.com For a compound like 2,5-Dimethyl-2-ethylhexanoic Acid, this would involve sequential enzymatic reactions. The deuterium label on the terminal methyl of the ethyl group is stable and would be retained in many of the resulting metabolites. For example, studies in rats with 2-EHA have identified major urinary metabolites that include the glucuronide conjugate of the parent acid, as well as products of oxidation at various positions, such as 2-ethyl-1,6-hexanedioic acid and 2-ethyl-5-hydroxyhexanoic acid. nih.gov Using the d3-labeled tracer allows for unambiguous identification of these products via mass spectrometry, as they will all exhibit a mass increase of 3 daltons compared to the endogenous versions.
Table 1: Hypothetical Mass Shifts of this compound and its Metabolites
| Compound | Unlabeled Monoisotopic Mass (Da) | d3-Labeled Monoisotopic Mass (Da) | Metabolic Pathway |
| 2,5-Dimethyl-2-ethylhexanoic Acid | 172.146 | 175.165 | Parent Compound |
| 2,5-Dimethyl-2-ethylhexanoic Acid Glucuronide | 348.178 | 351.197 | Phase II Conjugation (Glucuronidation) |
| 2-Ethyl-5-hydroxy-2,5-dimethylhexanoic Acid | 188.141 | 191.160 | Phase I Oxidation (Hydroxylation) |
| 2-Ethyl-2,5-dimethyl-1,6-hexanedioic Acid | 202.120 | 205.139 | Phase I Oxidation (ω-Oxidation) |
| 3-Oxo-2,5-dimethyl-2-ethylhexanoic Acid | 186.125 | 189.144 | Phase I Oxidation (β-Oxidation product) nih.gov |
This interactive table illustrates the expected mass differences that enable tracking of the deuterated compound through major metabolic pathways.
The metabolism of carboxylic acids is mediated by a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily. mdpi.comnih.gov These enzymes are capable of catalyzing a wide range of oxidative reactions, including the hydroxylation of fatty acid chains. researchgate.net Isotopic labeling is a classic tool for probing the mechanisms of these enzymes. nih.gov
Utilizing this compound can provide critical insights into the enzymatic mechanisms responsible for its degradation. For instance, CYP enzymes often initiate oxidation by abstracting a hydrogen atom from the substrate. nih.gov If this hydrogen abstraction occurs at the d3-labeled ethyl group, a significant kinetic isotope effect (KIE) would be observed, providing strong evidence for the C-H bond cleavage at this position being a key, rate-limiting step in the reaction. Studies have shown that CYP enzymes can catalyze the oxidative cleavage of esters, a reaction that proceeds with a large deuterium KIE, supporting a hydrogen abstraction mechanism. nih.gov By incubating the d3-labeled acid with specific recombinant CYP enzymes, researchers can pinpoint which isoforms are responsible for its metabolism and dissect the precise chemical steps involved.
Kinetic Isotope Effect (KIE) Studies on Biological and Chemical Reactions
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. Consequently, reactions where a C-H bond is cleaved in the rate-determining step are often significantly slower when hydrogen is replaced by deuterium. wikipedia.org This makes KIE studies a powerful tool for elucidating reaction mechanisms. nih.govnih.gov
The use of this compound is ideal for KIE studies of its metabolism. By comparing the rate of metabolism of the d3-labeled compound with its unlabeled counterpart, a primary KIE (kH/kD > 1) can be measured. An observed KIE substantially greater than 1 provides compelling evidence that the C-H bond on the ethyl group is broken during the slowest, or rate-limiting, step of the metabolic transformation. Lipoxygenase enzymes, for example, exhibit unusually large KIEs during the oxidation of fatty acids, which has been central to understanding their catalytic cycle. nih.govnih.gov
Table 2: Illustrative Kinetic Isotope Effect (KIE) Experiments
| KIE Experiment Type | Description | Information Gained with this compound |
| Intermolecular Competition | An equimolar mixture of the unlabeled compound and this compound is incubated with the enzyme system. The ratio of products is measured. | Provides the KIE on V/K. A ratio favoring the unlabeled product indicates C-H bond cleavage on the ethyl group is part of the rate-determining step. nih.gov |
| Non-competitive | The reaction rates (Vmax) of the unlabeled and d3-labeled compounds are measured in separate experiments. | Determines the KIE on Vmax. A slower rate for the d3-compound confirms that C-H bond cleavage is rate-limiting for the catalytic turnover. nih.gov |
| Intramolecular Competition | A molecule containing both H and D at equivalent positions is used. (Not directly applicable to the d3-ethyl group but a common KIE method). | Reveals the preference for H vs. D abstraction within the same molecule. |
This interactive table outlines how different KIE experiments could be designed using the d3-labeled tracer to probe enzymatic mechanisms.
Flux Analysis in Complex Biological Systems Using Deuterated Tracers
Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com The method relies on feeding a biological system a stable isotope-labeled substrate and tracking the incorporation of the isotope into various downstream metabolites over time. metsol.comnih.govcreative-proteomics.com Deuterium-labeled tracers are increasingly used in these "Deuteromics" studies. metsol.com
This compound can be employed as a tracer to quantify its own metabolic flux and its contribution to other metabolic pools. For example, after administering the d3-labeled acid to cells or an organism, samples can be collected at various time points. Using mass spectrometry, the rate of disappearance of the parent d3-compound and the rate of appearance of its d3-labeled metabolites can be measured. metsol.com This data allows for the calculation of the flux through specific pathways, such as the rate of its oxidation or conjugation. This approach is analogous to studies using 13C-palmitate to measure fatty acid flux and oxidation. metsol.com The deuterium label from the acid could potentially be transferred to other molecules, providing further insights into metabolic interconnectivity.
Table 3: Example Data for Flux Analysis Using a Deuterated Tracer
| Time (minutes) | % Enrichment of Parent Tracer (d3) | % Enrichment of Metabolite A (d3) | % Enrichment of Metabolite B (d3) |
| 0 | 100% | 0% | 0% |
| 15 | 85% | 10% | 3% |
| 30 | 68% | 18% | 7% |
| 60 | 45% | 25% | 12% |
| 120 | 20% | 30% | 18% |
This interactive table presents a hypothetical time-course experiment. The rate of decrease in the parent tracer and the rate of increase in labeled metabolites are used to calculate metabolic fluxes.
Application in In Vitro and Ex Vivo Research Models for Metabolic Studies
In vitro (cell-free or cell-based) and ex vivo (tissue-based) models are essential for studying metabolism in a controlled environment, free from the complexities of a whole organism. admescope.com Common systems include subcellular fractions like liver microsomes and S9 fractions, cultured hepatocytes, and isolated perfused organs. creative-bioarray.comnih.govbioivt.com The S9 fraction is particularly useful as it contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a more complete picture of metabolism. bioivt.comwikipedia.orgmdpi.com
This compound is an ideal tool for these models. It can be incubated with human liver S9 fractions, for example, to determine its metabolic stability (in vitro clearance) and to generate and identify its primary metabolites. admescope.comcreative-bioarray.com Because the S9 fraction contains a wide array of enzymes, including CYPs, UGTs, and SULTs, it can be used to screen for the involvement of multiple pathways. admescope.com Comparing metabolism in S9 fractions from different species (e.g., rat, dog, human) can help predict species differences in metabolism. Furthermore, using specific chemical inhibitors or recombinant enzymes with the d3-tracer can definitively identify the enzymes responsible for its biotransformation. admescope.com
Table 4: In Vitro and Ex Vivo Models for Metabolic Studies with this compound
| Model System | Key Enzymes Present | Research Question Answered |
| Liver S9 Fraction | Phase I (CYPs, FMOs) & Phase II (UGTs, SULTs) wikipedia.org | What is the overall metabolic stability? What are the major Phase I and Phase II metabolites? |
| Liver Microsomes | Primarily Phase I enzymes (CYPs) mdpi.com | What is the contribution of CYP enzymes to clearance? Identification of oxidative metabolites. |
| Hepatocytes (Cultured) | Full complement of hepatic enzymes and transporters | Provides the most comprehensive in vitro profile of metabolism, clearance, and transport. mdpi.com |
| Recombinant Enzymes | Single, specific enzyme (e.g., CYP3A4, UGT1A1) | Which specific enzyme isoform is responsible for a particular metabolic reaction? admescope.com |
| Ex Vivo Tissue Slices | Intact cellular architecture and enzyme profile | How is the compound metabolized in a specific tissue (e.g., kidney, intestine) while preserving some physiological context? |
This interactive table summarizes various research models where the d3-labeled tracer can be applied to answer specific metabolic questions.
Comprehensive Spectroscopic and Spectrometric Characterization of 2,5 Dimethyl 2 Ethylhexanoic Acid D3
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the non-destructive analysis of molecular structures in solution. For 2,5-Dimethyl-2-ethylhexanoic Acid-d3, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of the molecule's constitution and the specific location of the deuterium (B1214612) labels.
Deuterium (²H) NMR spectroscopy serves as a direct method to observe the deuterium nuclei within a molecule. This technique is highly specific for confirming the presence and chemical environment of the isotopic label.
Detailed Research Findings: In the ²H NMR spectrum of this compound, a single resonance peak would be expected. The presence of this peak provides conclusive evidence of successful deuterium incorporation. While the exact chemical shift depends on the solvent and experimental conditions, it would correspond to the methyl group at the C2 position. The integral of this peak, relative to a known standard, can be used to quantify the amount of deuterium in the sample. The absence of other signals in the ²H spectrum would confirm that deuteration is specific to a single site, as intended.
Detailed Research Findings: The ¹H NMR spectrum of this compound would display signals for all non-deuterated protons. Crucially, the singlet corresponding to the C2-methyl group in the non-deuterated analogue would be absent in the ¹H spectrum of the d3-isotopologue, providing strong evidence for the site of deuteration. Protons on carbons adjacent to a carbonyl group typically resonate in the range of 2.0-3.0 ppm. libretexts.org The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, often around 12 δ, though its position is dependent on concentration and solvent. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on the non-deuterated analogue and general chemical shift ranges. Actual values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 1 (-COOH) | ~12.0 (broad s, 1H) | ~180-185 | Carboxylic acid proton and carbon. libretexts.org |
| 2 (-C(CH₃)(C₂H₅)-) | --- | ~45-50 | Quaternary carbon, no proton. |
| 2-CH₃ | Absent | ~20-25 | Site of deuteration. Signal in ¹³C would be a low-intensity triplet. illinois.edu |
| 3 (-CH₂-) | ~1.5-1.7 (m, 2H) | ~30-35 | |
| 4 (-CH₂-) | ~1.2-1.4 (m, 2H) | ~25-30 | |
| 5 (-CH(CH₃)₂) | ~1.5-1.7 (m, 1H) | ~28-33 | |
| 6 (-CH(CH₃)₂) | ~0.85-0.95 (d, 6H) | ~22-24 | Two equivalent methyl groups. |
| 7 (-CH₂CH₃) | ~1.5-1.7 (q, 2H) | ~25-30 | Ethyl group methylene (B1212753). |
| 8 (-CH₂CH₃) | ~0.8-0.9 (t, 3H) | ~8-10 | Ethyl group methyl. |
Detailed Research Findings:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the ethyl group protons (H8 to H7) and along the hexanoic acid backbone (H7 to H3, H3 to H4, H4 to H5, and H5 to H6), confirming the sequence of the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign each proton signal to its corresponding carbon signal in Table 1. The absence of a cross-peak for the deuterated C2-methyl group would further confirm the labeling site.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the quaternary carbon at C2. Key HMBC correlations would be observed from the ethyl protons (H7, H8) and the C3 methylene protons to the quaternary carbon (C2) and the carbonyl carbon (C1). This confirms the attachment of the ethyl group and the main chain to the C2 position.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Purity Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula and the isotopic distribution.
Detailed Research Findings: The molecular formula for this compound is C₁₀H₁₇D₃O₂. HRMS analysis would be used to measure its exact mass. The monoisotopic mass of the non-deuterated analogue (C₁₀H₂₀O₂) is 172.14633 Da. nih.gov By substituting three hydrogen atoms with deuterium, the calculated exact mass for the d3-isotopologue is approximately 175.1652 Da. The detection of the molecular ion at this specific m/z value with high accuracy (typically within 5 ppm) confirms the elemental composition and the incorporation of three deuterium atoms.
Furthermore, HRMS is critical for determining isotopic purity. The high resolving power of the instrument allows for the separation of signals from the desired d3-compound and any residual, lower-deuterated (d0, d1, d2) species. By comparing the relative intensities of these isotopologue peaks, the isotopic enrichment of the sample can be precisely calculated.
Table 2: HRMS Data for this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₇D₃O₂ | - |
| Calculated Monoisotopic Mass | 175.1652 Da | Calculation |
| Ionization Mode | ESI- (Electrospray Ionization, Negative) | Typical for carboxylic acids |
| Observed Ion | [M-H]⁻ | Deprotonated molecule |
| Expected m/z for [M-H]⁻ | 174.1574 | Calculation |
Vibrational Spectroscopy (Infrared and Raman) for C-D Bond Characterization
Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds. These techniques are highly sensitive to the mass of the atoms involved in the bond, making them ideal for identifying the carbon-deuterium (C-D) bond.
Detailed Research Findings: The substitution of a hydrogen atom with a heavier deuterium atom causes a significant shift in the bond's stretching frequency to a lower wavenumber. nih.gov While a typical C-H stretching vibration appears in the 2850-3000 cm⁻¹ region, the corresponding C-D stretching vibration is found in a relatively "quiet" spectral window between 2050 and 2300 cm⁻¹. orgchemboulder.comresearchgate.net The appearance of a new band in this region in the IR and/or Raman spectrum of this compound is a hallmark of successful deuteration.
The rest of the IR spectrum would show characteristic features of a carboxylic acid. This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps the sharper C-H stretching peaks. libretexts.orgorgchemboulder.com A strong, intense C=O stretching absorption is also expected between 1690 and 1760 cm⁻¹. orgchemboulder.comnih.gov
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 2500 - 3300 | Strong, very broad | Characteristic of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com |
| C-H Stretch | 2850 - 3000 | Medium-Strong, sharp | Aliphatic C-H bonds. |
| C-D Stretch | 2050 - 2300 | Medium | Diagnostic peak for deuteration, shifted from the C-H region. orgchemboulder.comresearchgate.net |
| C=O Stretch | 1690 - 1760 | Strong, sharp | Carbonyl group of the carboxylic acid. nih.gov |
| C-O Stretch | 1210 - 1320 | Medium-Strong | Carboxylic acid C-O single bond. orgchemboulder.com |
Emerging Research Trajectories and Future Prospects for 2,5 Dimethyl 2 Ethylhexanoic Acid D3 in Academic Inquiry
Integration with Multi-Omics Data Analysis Platforms (e.g., Metabolomics, Lipidomics) for Systems Biology
In the realm of systems biology, which seeks to understand complex biological interactions, the fields of metabolomics and lipidomics are critical for cataloging the full complement of small molecules in a biological system. The accuracy of these analyses hinges on the ability to precisely quantify hundreds to thousands of metabolites, a task complicated by sample matrix effects and variability in instrument response. clearsynth.comscioninstruments.com
2,5-Dimethyl-2-ethylhexanoic Acid-d3 serves as an ideal internal standard for the quantification of its non-deuterated (protiated) counterpart and structurally similar branched-chain fatty acids. aptochem.com As a stable isotope-labeled standard, it is chemically and physically almost identical to the analyte of interest. aptochem.com This near-identity ensures that it co-elutes during chromatography and experiences the same ionization suppression or enhancement effects during mass spectrometry analysis. clearsynth.comtexilajournal.com By adding a known quantity of the deuterated standard to each sample, researchers can calculate the ratio of the analyte to the standard, effectively normalizing the data and correcting for variations that occur during sample extraction, handling, and injection. scioninstruments.comaptochem.com
This high degree of precision is indispensable for systems biology, where subtle fluctuations in metabolite concentrations can signal significant shifts in metabolic pathways. The use of deuterated standards like this compound enables the robust and reliable data required to build accurate metabolic models, identify novel biomarkers, and gain a deeper understanding of cellular function in both healthy and diseased states. clearsynth.comnih.gov
| Feature | Role in Multi-Omics (Metabolomics/Lipidomics) |
| Analyte | 2,5-Dimethyl-2-ethylhexanoic Acid |
| Internal Standard | This compound |
| Chemical Similarity | Nearly identical, ensuring similar behavior during analysis. aptochem.com |
| Mass Difference | Differentiated by mass spectrometry due to the heavier deuterium (B1214612) isotopes. |
| Function | Corrects for sample loss during preparation and variability in instrument response (matrix effects). clearsynth.com |
| Outcome | Enables accurate and precise quantification of the target analyte. clearsynth.comtexilajournal.com |
| Impact on Systems Biology | Provides high-quality, reliable data essential for modeling metabolic networks and identifying subtle biological changes. nih.gov |
Exploration of Novel Applications in Environmental Analytical Chemistry and Contaminant Fate Studies
The monitoring of organic pollutants in environmental matrices such as water, soil, and air is a critical task for assessing environmental health and human exposure risks. Branched-chain carboxylic acids can enter the environment from various industrial and natural sources. The accurate quantification of these compounds at trace levels presents a significant analytical challenge due to the complexity of environmental samples.
Isotope dilution mass spectrometry, utilizing deuterated internal standards like this compound, is the gold standard for environmental analysis. clearsynth.com The methodology is analogous to its use in metabolomics: a known amount of the deuterated standard is spiked into an environmental sample at the beginning of the workflow. This standard accounts for analyte loss during complex extraction and cleanup procedures, leading to highly accurate and precise measurements of the target contaminant's concentration. clearsynth.com
Furthermore, this compound is valuable in contaminant fate studies, which investigate the transport, transformation, and ultimate destination of pollutants in the environment. researchgate.net While the standard itself is not used to trace the pathway, its role in providing accurate concentration data at different time points and in various environmental compartments (e.g., water column vs. sediment) is crucial. This precise data allows scientists to build accurate models of how a contaminant like 2,5-Dimethyl-2-ethylhexanoic acid degrades, adsorbs to particles, or bioaccumulates, which is essential for effective risk assessment and environmental remediation strategies.
| Step | Action | Purpose |
| 1. Sampling | Collect environmental sample (e.g., water, soil). | Obtain a representative portion of the environment to be tested. |
| 2. Spiking | Add a precise, known amount of This compound to the sample. | Introduce the internal standard for quantification. |
| 3. Extraction/Cleanup | Isolate and purify the analytes from the complex sample matrix. | Remove interfering substances that could affect the analysis. The standard corrects for any analyte loss during this stage. |
| 4. Analysis | Analyze the sample using chromatography-mass spectrometry (e.g., LC-MS/MS). | Separate and detect both the analyte and the deuterated standard. |
| 5. Quantification | Measure the signal ratio of the analyte to the internal standard. | Calculate the exact concentration of the contaminant, corrected for procedural losses and matrix effects. clearsynth.com |
Advanced Computational Chemistry Approaches for Deuterated Systems and Isotopic Effects
The substitution of hydrogen with its heavier isotope, deuterium, introduces subtle yet significant changes in molecular properties known as isotope effects. These effects arise primarily from the difference in mass, which alters the zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Advanced computational chemistry methods are increasingly being employed to predict and understand these phenomena.
Quantum chemical calculations, particularly Density Functional Theory (DFT), allow researchers to model deuterated systems with high accuracy. rsc.orgrsc.org These theoretical calculations can predict changes in molecular geometries, vibrational frequencies, and bond dissociation energies upon deuteration. aip.orgmdpi.com For instance, the C-D bond is slightly shorter and stronger than the C-H bond, leading to a higher activation energy for reactions that involve breaking this bond—a phenomenon known as the kinetic isotope effect (KIE). rsc.org
These computational approaches are invaluable for several reasons:
Method Development: By predicting the magnitude of the isotope effect, computational models can anticipate potential chromatographic separation between the deuterated standard and the non-deuterated analyte. acs.org This is a critical consideration in developing robust analytical methods, as co-elution is often the ideal. aptochem.com
Understanding Reaction Mechanisms: Studying isotope effects provides deep insight into chemical and biochemical reaction mechanisms. Computational modeling helps interpret experimental KIE data to elucidate transition states and reaction pathways. rsc.org
Structural Elucidation: DFT calculations can predict how deuteration will affect spectroscopic properties, such as NMR chemical shifts, which can be a powerful tool for confirming molecular structures. mdpi.comresearchgate.net
The synergy between advanced computational modeling and experimental analysis provides a powerful framework for optimizing the use of deuterated standards like this compound and for leveraging isotopic effects as a probe into fundamental chemical and biological processes.
| Property | C-H Bond | C-D Bond | Computational Insight |
| Isotope | Protium (¹H) | Deuterium (²H) | --- |
| Bond Energy | Weaker | Stronger | DFT calculations can quantify the difference in bond dissociation energy. rsc.org |
| Vibrational Frequency | Higher | Lower | Models can predict the full vibrational spectra of both isotopologues. |
| Zero-Point Energy | Higher | Lower | This fundamental difference, calculated computationally, is the origin of most isotope effects. rsc.org |
| Reactivity (KIE) | Faster reaction rate | Slower reaction rate | Computational modeling of transition states can predict the magnitude of the KIE for specific reactions. rsc.org |
Q & A
Q. Key Considerations :
- Monitor isotopic enrichment via mass spectrometry (MS) or ¹H/²H NMR to confirm deuterium incorporation .
- Optimize reaction conditions to avoid scrambling, which can lead to undesired deuteration sites.
Basic: Which analytical techniques are most effective for characterizing deuterium incorporation in this compound?
Methodological Answer:
a. Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Compare peak intensities of non-deuterated vs. deuterated protons. For example, the disappearance of a methyl proton signal (~δ 1.2 ppm) confirms deuteration.
- ²H NMR : Directly detects deuterium but requires specialized probes and longer acquisition times.
b. Mass Spectrometry (MS):
- High-Resolution MS (HRMS) : Observe a +3 Da mass shift (due to three deuteriums) in the molecular ion peak.
- Isotopic Purity Analysis : Use MS fragmentation patterns to detect residual non-deuterated species.
Q. Table 1: Key Spectral Signatures
| Technique | Non-Deuterated (m/z) | Deuterated (m/z) | Notes |
|---|---|---|---|
| HRMS (ESI+) | 172.146 | 175.152 | M+H⁺ for C₁₁H₂₀O₂ vs. C₁₁H₁₇D₃O₂ |
| ¹H NMR (CDCl₃) | δ 1.2 (s, 3H) | Signal loss | Methyl group deuteration |
Validation : Cross-validate results with elemental analysis and isotopic ratio measurements .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard code) .
- Storage : Keep in airtight, labeled containers under inert gas (N₂/Ar) to prevent degradation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
Documentation : Maintain a chemical hygiene plan aligned with OSHA and ACS guidelines .
Advanced: How do isotopic effects (²H vs. ¹H) influence the chemical reactivity of this compound in kinetic studies?
Methodological Answer:
Deuterium’s higher mass reduces vibrational frequencies, leading to kinetic isotope effects (KIE) . For example:
- Acid Dissociation (pKa) : Deuterated carboxylic acids exhibit slightly higher pKa values due to stronger O-D bonds.
- Reaction Rates : In esterification, deuteration at α-positions may slow reaction rates by 2–3x (KIE ≈ 2–3).
Q. Experimental Design :
Conduct parallel reactions with protonated and deuterated compounds under identical conditions.
Use HPLC or GC-MS to quantify product formation over time.
Calculate KIE using the formula:
where and are rate constants for protonated/deuterated forms.
Data Contradictions : If observed KIE deviates from theoretical predictions, re-examine deuteration sites (via 2D NMR) or side reactions (e.g., isotopic scrambling) .
Advanced: How can this compound serve as an internal standard in pesticide residue analysis?
Methodological Answer:
Deuterated analogs are ideal internal standards due to their near-identical chemical properties but distinct mass. Protocol :
Spike Samples : Add a known quantity of deuterated acid to pesticide extracts (e.g., MCPB or gibberellic acid matrices) .
LC-MS/MS Analysis : Use multiple reaction monitoring (MRM) to differentiate the deuterated standard (m/z 175) from analytes (m/z 172).
Quantification : Calculate analyte concentration using the standard’s peak area ratio, correcting for matrix effects.
Validation : Ensure isotopic purity >98% to avoid cross-talk between channels .
Advanced: What experimental strategies are recommended for studying the metabolic stability of this compound in biological systems?
Methodological Answer:
- In Vitro Models : Incubate the compound with liver microsomes or hepatocytes. Use deuterated controls to track degradation.
- Tracer Studies : Administer ²H-labeled acid to model organisms and analyze metabolites via UHPLC-HRMS or radioisotope counting .
- Data Analysis : Compare deuterium retention in metabolites (e.g., glucuronides) to assess metabolic pathways.
Challenges : Correct for natural deuterium abundance in biological matrices using blank controls .
Advanced: How should researchers resolve discrepancies in deuteration efficiency during synthesis?
Methodological Answer:
Step 1: Diagnose the Issue
- MS/MS Fragmentation : Identify unlabeled fragments to pinpoint incomplete deuteration.
- HSQC NMR : Map deuterium incorporation to specific carbons.
Q. Step 2: Optimize Conditions
- Adjust reaction time, temperature, or catalyst (e.g., PtO₂ for H/D exchange).
- Use deuterated solvents (e.g., DCl in D₂O) to minimize back-exchange.
Q. Step 3: Validate
- Repeat synthesis with optimized parameters and re-analyze isotopic purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
